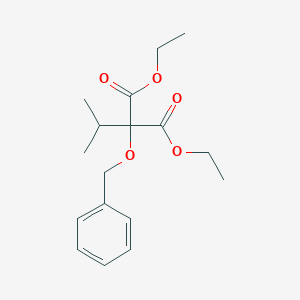

Diethyl isopropylbenzyloxymalonate

説明

Diethyl isopropylbenzyloxymalonate is an organic compound with the molecular formula C17H24O5. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl, isopropyl, and benzyloxy groups. This compound is of interest in organic synthesis due to its unique structure and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

Diethyl isopropylbenzyloxymalonate can be synthesized through the alkylation of diethyl malonate. . The reaction is typically carried out in an anhydrous solvent like ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

化学反応の分析

Types of Reactions

Diethyl isopropylbenzyloxymalonate undergoes several types of chemical reactions, including:

Substitution Reactions: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Decarboxylation: Under thermal conditions, the compound can undergo decarboxylation to form simpler molecules.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium tert-butoxide.

Acids: Hydrochloric acid, sulfuric acid.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Hydrolysis Products: Diethyl malonate and benzyloxyacetic acid.

Decarboxylation Products: Isopropylbenzyl alcohol and carbon dioxide.

科学的研究の応用

Diethyl isopropylbenzyloxymalonate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of diethyl isopropylbenzyloxymalonate involves its reactivity as an ester and its ability to undergo nucleophilic substitution and hydrolysis reactions. The molecular targets and pathways depend on the specific reactions it is involved in. For example, in hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules, leading to the formation of carboxylic acids and alcohols .

類似化合物との比較

Similar Compounds

Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.

Diethyl benzylmalonate: Similar structure but lacks the isopropyl group.

Diethyl isopropylmalonate: Similar structure but lacks the benzyloxy group

Uniqueness

Diethyl isopropylbenzyloxymalonate is unique due to the presence of both isopropyl and benzyloxy groups, which confer distinct reactivity and steric properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations.

生物活性

Diethyl isopropylbenzyloxymalonate (DIBM) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets. The compound's chemical formula is C15H19O5, and it has a molecular weight of 279.31 g/mol.

DIBM primarily functions as an inhibitor of specific enzymes involved in metabolic pathways. Its mechanism can be summarized as follows:

- Enzyme Inhibition : DIBM inhibits enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.

- Modulation of Signaling Pathways : The compound may also interact with signaling pathways related to inflammation and cell proliferation, potentially influencing cellular responses.

Pharmacological Effects

The biological activity of DIBM has been investigated in various studies, highlighting its potential therapeutic effects:

- Neuroprotective Effects : Research indicates that DIBM may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatment.

- Anti-inflammatory Activity : DIBM has demonstrated anti-inflammatory properties in preclinical models, suggesting its utility in treating conditions characterized by inflammation.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduced neuronal apoptosis | |

| Anti-inflammatory | Decreased levels of pro-inflammatory cytokines | |

| Enzyme Inhibition | Inhibition of AChE activity |

Case Studies

- Neuroprotective Study : A study conducted on rat models demonstrated that DIBM administration significantly reduced neuronal loss in models of ischemic stroke. The results indicated that DIBM could enhance survival rates and improve functional recovery post-stroke.

- Inflammation Model : In a murine model of rheumatoid arthritis, treatment with DIBM resulted in decreased joint swelling and reduced levels of inflammatory markers, providing evidence for its anti-inflammatory potential.

Research Findings

Recent studies have explored the pharmacokinetics and bioavailability of DIBM:

- Pharmacokinetics : DIBM shows favorable absorption characteristics with a half-life conducive to therapeutic use. Its distribution within tissues suggests a high affinity for neural tissues, supporting its neuroprotective claims.

- Toxicology : Toxicological assessments indicate that DIBM has a low toxicity profile at therapeutic doses, making it a promising candidate for further clinical development.

特性

IUPAC Name |

diethyl 2-phenylmethoxy-2-propan-2-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-5-20-15(18)17(13(3)4,16(19)21-6-2)22-12-14-10-8-7-9-11-14/h7-11,13H,5-6,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMLTYOJCFBKLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)(C(=O)OCC)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178845 | |

| Record name | Diethyl isopropylbenzyloxymalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24124-03-6 | |

| Record name | 1,3-Diethyl 2-(1-methylethyl)-2-(phenylmethoxy)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24124-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl isopropylbenzyloxymalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024124036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC154711 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl isopropylbenzyloxymalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl isopropylbenzyloxymalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。